

Spectroscopic Profile of 1-Bromo-2-iodoethane: A Technical Guide

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Compound of Interest

Compound Name: *1-Bromo-2-iodoethane*

Cat. No.: *B1265497*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound **1-bromo-2-iodoethane**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on established spectroscopic principles and analysis of structurally related compounds. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual representation of the molecular structure and its expected spectroscopic correlations.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **1-bromo-2-iodoethane**. These predictions are derived from the analysis of similar halogenated ethanes and are intended to serve as a reference for researchers working with this compound.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **1-Bromo-2-iodoethane**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~3.6 - 3.8	Triplet	2H	~6-7	-CH ₂ -I
~3.4 - 3.6	Triplet	2H	~6-7	Br-CH ₂ -

Rationale for Prediction: In the ¹H NMR spectrum, the methylene protons adjacent to the iodine atom are expected to be slightly downfield compared to those adjacent to the bromine atom due to the differing electronegativity and anisotropic effects of the halogens. Both signals are anticipated to appear as triplets due to coupling with the adjacent methylene group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for **1-Bromo-2-iodoethane**

Chemical Shift (δ , ppm)	Assignment
~25 - 30	Br-CH ₂ -
~ -5 to 0	-CH ₂ -I

Rationale for Prediction: In the ¹³C NMR spectrum, the carbon attached to the more electronegative bromine atom is expected to be deshielded and appear at a higher chemical shift compared to the carbon bonded to the iodine atom. The carbon attached to iodine is expected to be significantly shielded, potentially appearing at a very low or even negative chemical shift value, a known effect for iodo-substituted carbons.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Bromo-2-iodoethane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960 - 2850	Medium	C-H stretching
1440 - 1400	Medium	CH ₂ scissoring
1280 - 1240	Medium	CH ₂ wagging
650 - 550	Strong	C-Br stretching
550 - 480	Strong	C-I stretching

Rationale for Prediction: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the methylene groups. The most prominent and diagnostic peaks will be the strong absorptions in the fingerprint region corresponding to the C-Br and C-I stretching vibrations.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample such as **1-bromo-2-iodoethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **1-bromo-2-iodoethane**.

Materials:

- **1-Bromo-2-iodoethane** sample
- Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
- NMR tube (5 mm diameter)
- Pipette and filter
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:

- Dissolve approximately 5-20 mg of **1-bromo-2-iodoethane** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.[2][3]
- Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4]
- The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[2]
- Cap the NMR tube securely.

- Instrument Setup:

- Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
- Place the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent (CDCl_3).
- Shim the magnetic field to achieve optimal homogeneity and resolution.

- Data Acquisition:

- ^1H NMR:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Typical parameters include a 30-45° pulse, a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : $\delta = 7.26$ ppm for ¹H, $\delta = 77.16$ ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ¹H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid **1-bromo-2-iodoethane**.

Method 1: Neat Liquid on Salt Plates

Materials:

- **1-Bromo-2-iodoethane** sample
- Infrared-transparent salt plates (e.g., KBr or NaCl)
- Pipette
- FTIR spectrometer

Procedure:

- Sample Preparation:
 - Ensure the salt plates are clean and dry.

- Place a small drop of the neat **1-bromo-2-iodoethane** liquid onto the surface of one salt plate.[5]
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[6]
- Instrument Setup:
 - Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty beam path.
- Data Acquisition:
 - Acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000-400 cm^{-1} .[7]
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.

Method 2: Attenuated Total Reflectance (ATR)-FTIR

Materials:

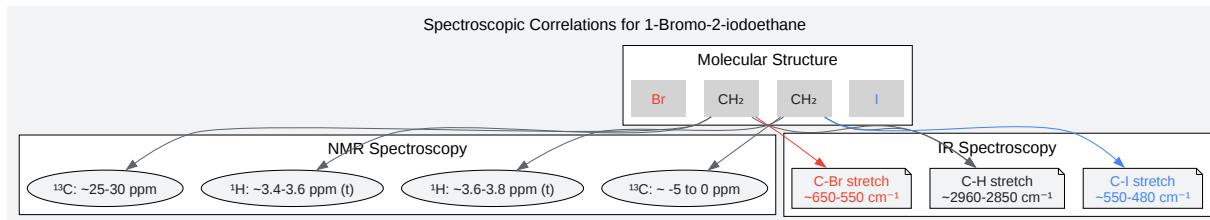
- **1-Bromo-2-iodoethane** sample
- FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
- Pipette

Procedure:

- Instrument Setup:
 - Acquire a background spectrum with the clean, empty ATR crystal.
- Sample Application:
 - Place a small drop of **1-bromo-2-iodoethane** directly onto the ATR crystal surface.
- Data Acquisition:
 - Acquire the sample spectrum using similar parameters as the transmission method (16-32 scans, 4 cm^{-1} resolution).
- Data Processing:
 - The software will generate the final spectrum.
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of **1-bromo-2-iodoethane** and the correlation of its atoms to the predicted NMR and IR spectroscopic signals.



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